6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide
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Overview
Description
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a carboxamide group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyridazine derivative with an appropriate amine.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the phenyl group with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the boronate ester can yield boronic acid derivatives.
Reduction: Reduction of the carboxamide group results in the formation of an amine.
Substitution: Substitution reactions on the aromatic ring can produce various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyridazine ring can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different core structure.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester group but different functional groups.
Allylboronic acid pinacol ester: Similar boronate ester group but different alkyl group.
Uniqueness
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide is unique due to the combination of its pyridazine ring, carboxamide group, and boronate ester. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H20BN3O4 |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H20BN3O4/c1-16(2)17(3,4)25-18(24-16)11-6-5-7-12(10-11)19-15(23)13-8-9-14(22)21-20-13/h5-10H,1-4H3,(H,19,23)(H,21,22) |
InChI Key |
SPZKDFMSUZUZTF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
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